Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c1-4-34-28(31)27-25(18-7-11-20(33-3)12-8-18)26(30)22-14-13-21(15-24(22)36-27)35-16-23(29)17-5-9-19(32-2)10-6-17/h5-15H,4,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWNKELQKCGRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological properties. The molecular formula is , with a molecular weight of 378.41 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the aromatic rings enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models.
- Anticancer Potential : Preliminary data indicate that this compound exhibits cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antioxidant | DPPH Assay | 12.5 | Free radical scavenging |
| Anti-inflammatory | RAW 264.7 Macrophages | 15.0 | Cytokine inhibition |
| Anticancer | HeLa Cells | 20.0 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 25.0 | Cell membrane disruption |
Case Studies
- Antioxidant Efficacy : A study conducted on the antioxidant properties of various phenolic compounds demonstrated that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid .
- Anti-inflammatory Mechanisms : Research involving RAW 264.7 macrophages showed that treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that the compound induced apoptosis in HeLa cells through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Structure
The structure of Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate features a chromene backbone with multiple functional groups that contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that chromene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Properties
Compounds related to this structure have shown promise in reducing inflammation. The presence of methoxy groups is believed to enhance anti-inflammatory activity by modulating inflammatory pathways.
- Case Study: Research on related compounds indicated that they inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of novel derivatives with tailored biological activities.
| Reaction Type | Product | Reference |
|---|---|---|
| Condensation | Various chromene derivatives | |
| Substitution | Functionalized phenolic compounds |
Photochemical Applications
The compound's chromophoric properties make it suitable for photochemical applications, including dye-sensitized solar cells and photodynamic therapy.
Development of Functional Materials
The unique properties of this compound enable its use in developing functional materials such as sensors and light-emitting devices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
